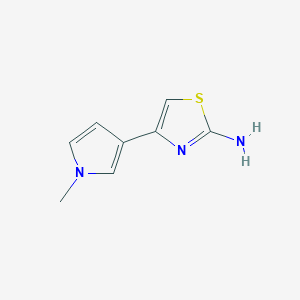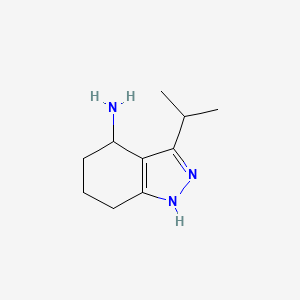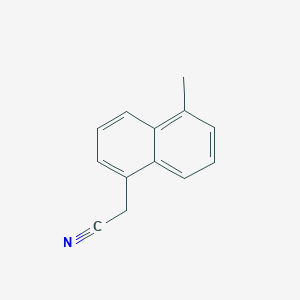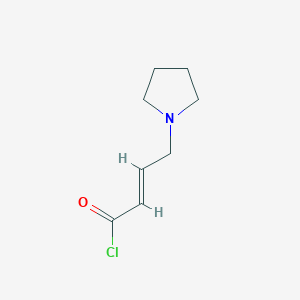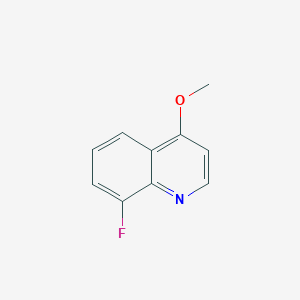
Naphthalene-1,7-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-1,7-dicarbonitrile is an organic compound with the molecular formula C12H6N2 It is a derivative of naphthalene, characterized by the presence of two cyano groups (-CN) attached to the 1 and 7 positions of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
Naphthalene-1,7-dicarbonitrile can be synthesized through several methods. One common approach involves the palladium-catalyzed cyanation of aryl bromides. For instance, 8-bromonaphthalene-1-carbonitrile can be converted to this compound using palladium catalysts and cyanide sources . Another method involves the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with corresponding halides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of palladium-catalyzed reactions is favored due to their high yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
化学反応の分析
Types of Reactions
Naphthalene-1,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,7-dicarboxylic acid.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Naphthalene-1,7-dicarboxylic acid.
Reduction: Naphthalene-1,7-diamine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
Naphthalene-1,7-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of naphthalene-1,7-dicarbonitrile depends on its chemical reactivity. The cyano groups can participate in various chemical reactions, leading to the formation of different products. The compound can interact with enzymes and other biomolecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
Naphthalene-1,8-dicarbonitrile: Similar structure but with cyano groups at the 1 and 8 positions.
Naphthalene-2,7-dicarbonitrile: Cyano groups at the 2 and 7 positions.
Acenaphthenequinone: A related compound with different functional groups.
Uniqueness
The compound’s structure allows for specific interactions and reactions that are not possible with other isomers or related compounds .
特性
CAS番号 |
95596-45-5 |
|---|---|
分子式 |
C12H6N2 |
分子量 |
178.19 g/mol |
IUPAC名 |
naphthalene-1,7-dicarbonitrile |
InChI |
InChI=1S/C12H6N2/c13-7-9-4-5-10-2-1-3-11(8-14)12(10)6-9/h1-6H |
InChIキー |
UKDFNQOSXVHNCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)C#N)C(=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)
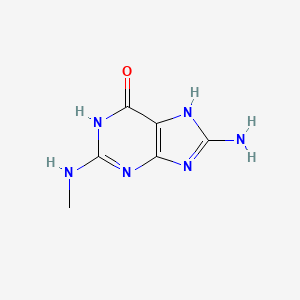
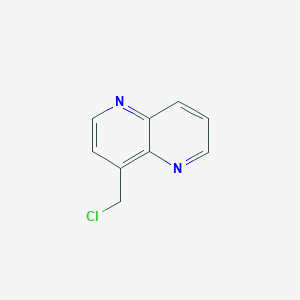


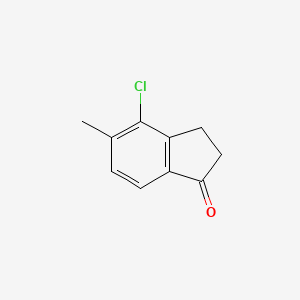
![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)


